tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of strong bases and brominating agents. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases like sodium hydride, brominating agents like N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of spirocyclic drugs.
Biological Studies: It can be used to study the effects of spirocyclic compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through its spirocyclic structure, which can mimic or inhibit natural substrates. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate: This compound has an amino group instead of a bromomethyl group, leading to different reactivity and applications.
Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: This compound features a different spirocyclic core and functional groups, resulting in distinct chemical properties.
The uniqueness of tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3
Properties
IUPAC Name |
tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSNCRRXITJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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